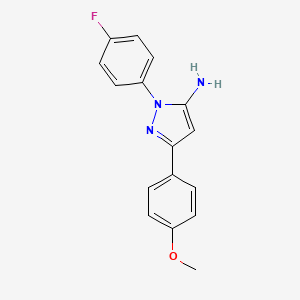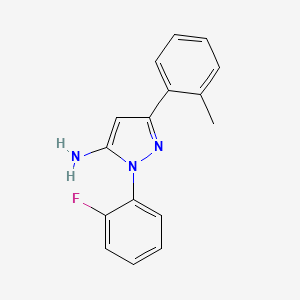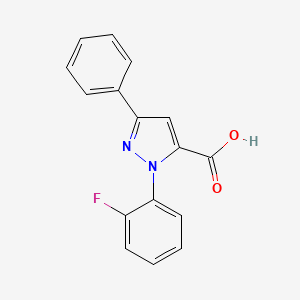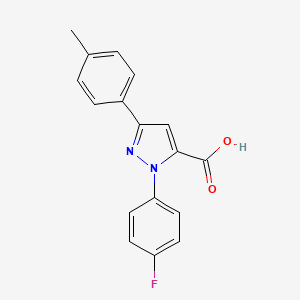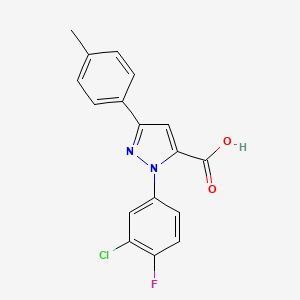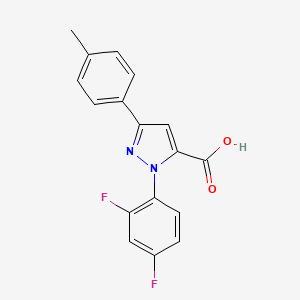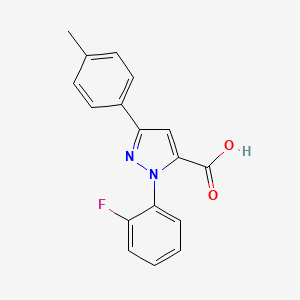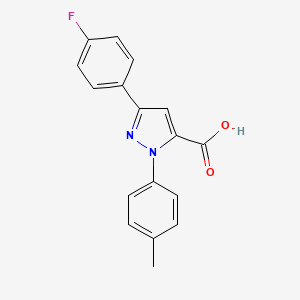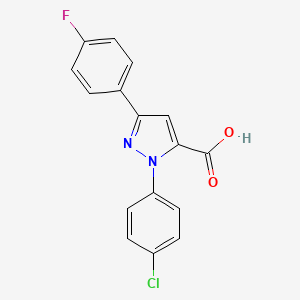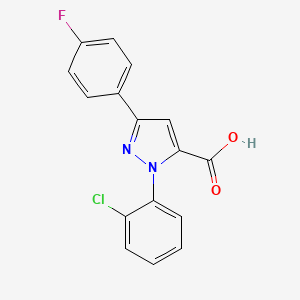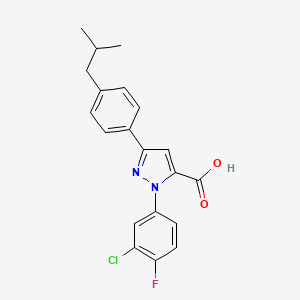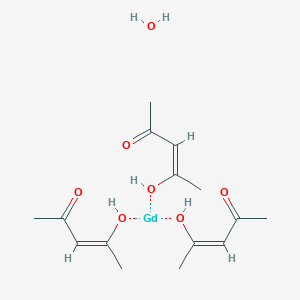
钆;(Z)-4-羟基戊-3-烯-2-酮;水合物
描述
Gadolinium is a silvery-white metal that is moderately ductile and hard . It is fairly stable in air, but an oxide film forms in moist air . Gadolinium is used in nuclear marine propulsion systems as a burnable poison . It has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom .
Synthesis Analysis
The synthesis of a new series of Gd (III)-arylphosphonium complexes is described and the solution stability of selected compounds is reported . Their lipophilicity and uptake in human glial (SVG p12) and human glioblastoma multiforme (T98G) cell lines are presented . The synthesis and a limited stability and SAR study of a novel series of Gd (III)-DOTA-phosphonium complexes is also reported .Molecular Structure Analysis
Gadolinium has an atomic number of 64 and a relative atomic mass of 157.25 . Its electron configuration is [Xe] 4f 7 5d 1 6s 2 . Gadolinium is organized into blocks by the orbital type in which the outer electrons are found .Chemical Reactions Analysis
Gadolinium reacts slowly with water and dissolves in acids . Gadolinium-based contrast agents induce renal glomerular changes . It has been demonstrated that gadolinium-based contrast agent treatment induces hypercholesterolemia, hypertriglyceridemia, insulin resistance, and the Warburg effect in the renal cortex .Physical And Chemical Properties Analysis
Gadolinium has a melting point of 1313°C, a boiling point of 3273°C, and a density of 7.90 g/cm³ . It is solid at 20°C . Gadolinium is a soft, bright, and a silvery metal having both the properties called malleable and ductile .科学研究应用
Magnetic Resonance Imaging (MRI) Contrast Agents
Gadolinium-based chelates serve as contrast agents in MRI due to the properties of the trivalent Gd cation (Gd³⁺). These chelates are administered intravenously to enhance image quality. They have been used for over three decades in various clinical scenarios, including MR-angiography and brain MRI for metastasis detection. Doses up to 0.3 mmol/kg have been employed in specific applications .
Toxicity and Nephrogenic Systemic Fibrosis (NSF)
Patients with severe renal dysfunction are at risk of developing nephrogenic systemic fibrosis (NSF) after exposure to Gd-chelates. NSF is a potentially disabling and lethal disease. However, restricting Gd-chelate use in individuals with impaired renal function has reduced NSF occurrence. Additionally, Gd-retention in the body has raised concerns, even in patients without renal dysfunction. Factors affecting retention include cumulative doses and chelate chemical structure .
Chemical Properties of Gd and Chelates
Understanding the chemical properties of Gd and its chelates is crucial. Polydentate chelating agents (e.g., DTPA and DOTA derivatives) bind Gd effectively, minimizing toxicity. Figure 1 illustrates this tendency .
Gadolinium-containing Semiconducting Polymer Nanoparticles
Recent advances include the development of gadolinium-containing semiconducting polymer nanoparticles. These smaller contrast agents offer better lesion targeting due to their size and surface labeling .
Bioimaging Applications
Gadolinium-based contrast agents, including nanoparticles, play a vital role in bioimaging. Their unique properties enable precise imaging of tissues and lesions. Researchers continue to explore novel applications and improve their performance .
Ultrasonic-responsive Piezoelectric Stimulation
Innovative studies involve ultrasonic-responsive nanoparticles (e.g., PGd@tNBs). These nanoparticles exhibit phase transitions under thermal annealing, enhancing their sonodynamic effects for therapeutic applications .
作用机制
Target of Action
Gadolinium-based contrast agents (GBCAs) are primarily used in magnetic resonance imaging (MRI) as they interact with water molecules in the body and enhance the quality of MRI scans . The primary targets of GBCAs are tissues that can be visualized using MRI, including the brain, spine, and other organs .
Mode of Action
The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . As a result, on T1-weighted images, they have a brighter signal . This can have a number of uses: detection of focal lesions (e.g., tumor, abscess, metastasis), imaging of vessels in MR angiography or MR venography, and calculating MR perfusion parameters .
Biochemical Pathways
Gadolinium is known to disrupt multiple calcium-dependent pathways since its ionic radius is similar in size to calcium, allowing it to compete with calcium in vivo .
Pharmacokinetics
Most GBCAs, including Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate, are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection . The recommended dose for most GBCAs is 0.1 mmol/kg with a recommended injection rate of 0.5 mmol/mL .
Result of Action
The primary result of the action of GBCAs is the enhancement of the contrast in MRI scans, allowing for better visualization of tissues and more accurate diagnosis . Gadolinium deposits in trace amounts in various organs, especially the brain (eg, dentate nucleus of the cerebellum, globus pallidus) following administration of gadolinium contrast agents . The clinical significance of gadolinium deposition is thus far unknown .
Action Environment
The action of GBCAs can be influenced by various environmental factors. For instance, the presence of renal impairment can prolong the half-life of GBCAs, as they are primarily excreted through the renal system . Additionally, the risk of adverse reactions is higher in patients with bronchial asthma, a history of reactions to iodine-based contrast media, or others .
属性
IUPAC Name |
gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYSUIYKCHCKMA-KJVLTGTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Gd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26GdO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream colored odorless powder; Hygroscopic; [MSDSonline] | |
| Record name | Gadolinium acetylacetonate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate | |
CAS RN |
64438-54-6 | |
| Record name | Gadolinium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



